Adenine

Descripción

Significance as a Fundamental Biomolecule in Living Organisms

Adenine (B156593) (symbol A or Ade) is one of the five canonical nucleobases and a fundamental purine (B94841) found in deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). byjus.comebi.ac.ukkhanacademy.org As a key component of nucleotides, adenine is crucial for the storage and transmission of genetic information. byjus.comkhanacademy.orgallen.inbyjus.com In DNA, it forms specific hydrogen bonds with thymine (B56734) (T), while in RNA, it pairs with uracil (B121893) (U). byjus.comkhanacademy.orgallen.in This complementary base pairing is fundamental to the structure of nucleic acids and the processes of DNA replication and RNA transcription. byjus.compatsnap.com

Beyond its role in genetic material, adenine is a constituent of numerous other vital biomolecules. It is a core component of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, facilitating energy transfer in metabolic reactions like protein synthesis, muscle contraction, and nerve impulse propagation. byjus.comebi.ac.ukallen.inpatsnap.comwikipedia.org Adenine is also found in essential enzyme cofactors such as nicotinamide (B372718) adenine dinucleotide (NAD), flavin adenine dinucleotide (FAD), and Coenzyme A, which are critical for cellular respiration and various metabolic pathways. ebi.ac.ukallen.inpatsnap.comwikipedia.orgacademie-sciences.fr Its ubiquitous presence and diverse functions underscore its significance as a fundamental biomolecule. ebi.ac.ukallen.inacademie-sciences.fr

Historical Context of Adenine Discovery and Early Investigations

The discovery of adenine is intertwined with the early investigations into the chemical composition of the cell nucleus. Johann Friedrich Miescher first identified a substance he called "nuclein" from the nuclei of white blood cells in the 1860s, which was later recognized as DNA. yourgenome.orgnews-medical.net Building upon this, German biochemist Albrecht Kossel made significant progress in understanding the basic building blocks of nuclein. yourgenome.org In 1881, Kossel identified nuclein as a nucleic acid and subsequently isolated the five nucleotide bases, including adenine, that are the building blocks of DNA and RNA. yourgenome.org The name "adenine" was given by Albrecht Kossel in 1885, derived from the Greek word for "gland" (ἀδήν, aden), as his sample was extracted from the pancreas. wikipedia.org Kossel's pioneering work on the chemical composition of nucleic acids and proteins, including the isolation and identification of adenine, earned him the Nobel Prize in Physiology or Medicine in 1910. yourgenome.org Early investigations also involved scientists like Hermann Emil Fischer, who studied adenine. wikipedia.org Further historical research includes the discovery of NAD by Arthur Harden and William John Young in 1906, highlighting adenine's role in important cofactors. aboutnad.com

Structural Basis for Biological Functionality of Adenine

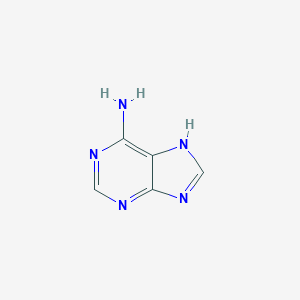

Adenine's biological functions are intrinsically linked to its chemical structure. It is a heterocyclic organic compound with the chemical formula C₅H₅N₅. byjus.com Adenine is classified as a purine, characterized by a bicyclic structure composed of a six-membered pyrimidine (B1678525) ring fused to a five-membered imidazole (B134444) ring. byjus.comkhanacademy.orgallen.in This double-ring system is the foundation of its interactions within biological systems. allen.in The presence of nitrogen atoms within the rings contributes to its basic properties and its ability to form hydrogen bonds. khanacademy.org

Purine Core and Tautomeric Forms of Adenine

The purine core structure is central to adenine's identity as a nucleobase. Adenine is specifically a 6-aminopurine, meaning it is a purine with an amino group attached at the C-6 position. ebi.ac.uk This structure allows adenine to participate in the hydrogen bonding necessary for base pairing in DNA and RNA. In DNA, adenine forms two hydrogen bonds with thymine. byjus.comallen.in In RNA, it forms two hydrogen bonds with uracil. byjus.comallen.in

Adenine can exist in various tautomeric forms, which are isomers that readily interconvert by the migration of a proton and rearrangement of double bonds. wikipedia.orgresearchgate.net While several tautomers are possible, the 9H-adenine tautomer is generally the most stable form under isolated conditions, such as in the gas phase or an inert gas matrix. byjus.comwikipedia.orgresearchgate.netresearchgate.net Other tautomers, such as the 7H-adenine form, can also be present, particularly in polar solvents. researchgate.netwikipedia.org The tautomeric state can influence adenine's properties and interactions. Research using techniques like 15N NMR spectroscopy and theoretical calculations has been employed to study the tautomeric equilibrium and stability of adenine tautomers. researchgate.netnih.gov For example, studies have suggested the existence of the N3H form in tautomeric mixtures in addition to the more common N9H and N7H tautomers in certain solutions. researchgate.net Theoretical investigations have also calculated the parameters of tautomeric equilibrium and stability for different forms, confirming the relative stability of the Ade-N9H tautomeric form in isolated states. nih.gov

A simplified representation of common adenine tautomers includes the 9H and 7H forms:

| Tautomer | Description |

| 9H-Adenine | Hydrogen attached to N9 |

| 7H-Adenine | Hydrogen attached to N7 |

Note: Other tautomeric forms involving the amino group and other ring nitrogens also exist. researchgate.netresearchgate.netnih.gov

Stereochemical Considerations for Biological Interactions

Research into the interaction of molecules with DNA, such as studies involving platinum complexes, highlights the importance of stereochemistry in biological interactions involving DNA bases like adenine. ulb.ac.be These studies show that the stereochemistry of interacting molecules can influence their binding to DNA and their biological effects, including recognition by repair enzymes. ulb.ac.benih.gov For instance, the stereochemical properties of adducts formed by reactive molecules with adenine residues in DNA can dramatically affect their susceptibility to repair mechanisms like nucleotide excision repair. nih.gov This underscores that while adenine itself is achiral, its biological function is deeply influenced by the stereochemical context of the macromolecules it is a part of and the molecules it interacts with.

Structure

3D Structure

Propiedades

IUPAC Name |

7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFGJBXGBJISGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Record name | adenine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Adenine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022557 | |

| Record name | Adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>20.3 [ug/mL] (The mean of the results at pH 7.4), 1.03 mg/mL | |

| Record name | SID47193680 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Adenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73-24-5 | |

| Record name | Adenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenine [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | adenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | adenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Purin-6-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAC85A2161 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

360 °C | |

| Record name | Adenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Adenine in Nucleic Acid Structure and Genetic Information Storage

Role in Deoxyribonucleic Acid (DNA) Architecture

In DNA, adenine (B156593) is one of the four nitrogenous bases, alongside thymine (B56734) (T), guanine (B1146940) (G), and cytosine (C). technologynetworks.comopentextbc.calabxchange.org These bases are attached to a deoxyribose sugar and a phosphate (B84403) group, forming a nucleotide. opentextbc.calabxchange.orggenome.gov Two strands of nucleotides link together to form the double helix structure of DNA, with the bases facing inwards and pairing specifically with bases on the opposing strand. opentextbc.cagenome.govtutorchase.com

Adenine-Thymine Base Pairing Mechanisms

Adenine (A) specifically pairs with thymine (T) in DNA. technologynetworks.comopentextbc.calabxchange.orggenome.gov This pairing is a fundamental principle of DNA structure, often referred to as Watson-Crick base pairing. wikipedia.orgnih.gov The complementary nature of this pairing ensures that the two strands of the DNA double helix are complementary to each other, providing a mechanism for accurate replication and transcription of genetic information. wikipedia.orgtutorchase.com

The specificity of adenine-thymine pairing is dictated by the formation of hydrogen bonds between the two bases. wikipedia.orgopentextbc.canih.gov Adenine and thymine are connected by two hydrogen bonds. opentextbc.calabxchange.orgcuhk.edu.hknews-medical.net One hydrogen bond forms between a hydrogen atom of the amino group at the C-6 of adenine and the oxygen atom of the keto group at the C-4 of thymine. cuhk.edu.hk Another hydrogen bond occurs between the nitrogen atom at position 1 of adenine and a hydrogen atom linked to the N-3 of thymine. cuhk.edu.hk These specific hydrogen bonding patterns ensure that adenine preferentially pairs with thymine rather than other bases like cytosine or guanine. byjus.comwikipedia.org

Contributions to DNA Double Helix Stability

Hydrogen bonds between base pairs are crucial for maintaining the double helix structure of DNA. cuhk.edu.hknews-medical.nettutorchase.com Although individual hydrogen bonds are relatively weak, the cumulative effect of a large number of these bonds along the DNA molecule provides significant stability to the double helix. news-medical.nettutorchase.com In addition to hydrogen bonding, hydrophobic interactions between the stacked nitrogenous bases in the interior of the helix also contribute to DNA stability by minimizing their contact with the surrounding polar water molecules. tutorchase.com The specific pairing of a purine (B94841) (adenine or guanine) with a pyrimidine (B1678525) (thymine or cytosine) also ensures a consistent width for the DNA double helix. wikipedia.orgwikipedia.org

Role in Ribonucleic Acid (RNA) Architecture and Function

RNA is another crucial nucleic acid involved in protein synthesis and other cellular processes. technologynetworks.comlumenlearning.com While similar to DNA in being a polymer of nucleotides, RNA has key structural differences, including containing the sugar ribose instead of deoxyribose and the base uracil (B121893) (U) instead of thymine (T). technologynetworks.comopentextbc.canih.govbyjus.comtutorchase.com Adenine is also a fundamental base in RNA. technologynetworks.comlumenlearning.com

Adenine-Uracil Base Pairing Mechanisms in RNA

In RNA, adenine (A) pairs with uracil (U). byjus.comwikipedia.orgtechnologynetworks.comnih.govchemtube3d.com Similar to the A-T pairing in DNA, the A-U pairing in RNA is mediated by hydrogen bonds. wikipedia.orgwikipedia.orgchemtube3d.comlabxchange.org Adenine and uracil form two hydrogen bonds, analogous to the A-T pairing in DNA. wikipedia.orglabxchange.org This complementary base pairing is essential for the structure and function of various RNA molecules. wikipedia.orglumenlearning.com

Structural and Functional Implications of Adenine in RNA Molecules

Although RNA is typically single-stranded, intramolecular base pairing, including A-U pairing, allows RNA molecules to fold into complex and specific three-dimensional structures. wikipedia.orglumenlearning.comlibretexts.org These structures are essential for the diverse functions of RNA, such as those performed by transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA). wikipedia.orglumenlearning.com For instance, base pairing within tRNA molecules creates a characteristic folded structure necessary for carrying amino acids during protein synthesis. wikipedia.orglumenlearning.com Base pairing between tRNA and mRNA codons, involving A-U interactions, forms the basis for the translation of the genetic code into protein sequences. wikipedia.orglumenlearning.comlibretexts.org The presence of uracil instead of thymine in RNA, and the resulting A-U pairing, contributes to RNA's relative instability compared to DNA, which is suited to its more transient roles in the cell. lumenlearning.comtutorchase.com

Adenine S Central Role in Cellular Bioenergetics and Metabolism

Adenosine (B11128) Triphosphate (ATP) and Energy Transduction

Adenosine triphosphate (ATP) is a nucleoside triphosphate that serves as the primary energy currency of the cell. wikipedia.orgbritannica.comlibretexts.org It captures chemical energy from the breakdown of food molecules and releases it to power various cellular processes. britannica.com ATP is found in all known forms of life and is often referred to as the "molecular unit of currency" for intracellular energy transfer. wikipedia.org

ATP Synthesis and Hydrolysis Dynamics in Cellular Respiration

The majority of ATP synthesis in eukaryotic cells occurs during cellular respiration within the mitochondrial matrix. nih.gov This process involves the oxidation of glucose and other fuel molecules, ultimately yielding a significant amount of ATP. wikipedia.orgnih.gov The three main pathways in eukaryotes that produce ATP are glycolysis, the citric acid cycle/oxidative phosphorylation, and beta-oxidation. wikipedia.org Cellular respiration, combining glycolysis and the citric acid cycle/oxidative phosphorylation, can produce approximately 30 ATP molecules per molecule of glucose oxidized. wikipedia.org

ATP stores energy in the bonds between its phosphate (B84403) groups, often referred to as high-energy bonds. wikipedia.orgbritannica.com When energy is required by the cell, ATP undergoes hydrolysis, typically the removal of the terminal phosphate group, to produce adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi). wikipedia.orgbritannica.com This hydrolysis reaction releases a significant amount of free energy that can be harnessed to drive energy-consuming cellular activities. britannica.comlibretexts.org The conversion of ATP to ADP is the principal mechanism for energy supply in biological processes. wikipedia.org The reverse reaction, the synthesis of ATP from ADP and Pi, requires an input of free energy and occurs during processes like cellular respiration. britannica.comlibretexts.org This continuous cycle of ATP synthesis and hydrolysis is fundamental to cellular energy management.

ATP as a Universal Energy Carrier in Biological Processes

ATP functions as a universal energy carrier, providing the energy needed for a wide array of essential cellular processes. wikipedia.orgnih.govsavemyexams.com These include metabolic reactions that would not occur spontaneously, the transport of substances across cell membranes against their concentration gradients (active transport), and mechanical work such as muscle contraction and cellular movement. wikipedia.orgbritannica.comnih.govsavemyexams.com ATP is also involved in intracellular signaling by serving as a substrate for kinases, enzymes that transfer phosphate groups to other molecules, thereby activating signaling cascades. wikipedia.orgnih.gov Furthermore, ATP is one of the four monomers required for the synthesis of RNA and plays a role in DNA synthesis. wikipedia.orgnih.gov Its ability to rapidly and easily release a useful quantity of energy wherever needed within the cell, facilitated by enzymes like ATPase, makes it an efficient and universal energy currency. savemyexams.com

Adenine (B156593) as a Component of Essential Coenzymes and Cofactors

Beyond its role in ATP, adenine is a crucial component of several essential coenzymes and cofactors that are vital for numerous metabolic reactions. wikipedia.orgwikipedia.orgsolubilityofthings.com These organic cofactors, often derived from vitamins, assist enzymes in catalyzing biochemical reactions, frequently by acting as carriers for chemical groups or electrons. solubilityofthings.com

Flavin Adenine Dinucleotide (FAD) and Electron Transfer

Flavin adenine dinucleotide (FAD) is another redox-active coenzyme that contains adenine and is associated with various enzymes involved in metabolism. solubilityofthings.comwikipedia.org FAD functions as an electron carrier in various oxidative reactions. solubilityofthings.comfishersci.caoroboros.at FAD can exist in multiple redox states, including the oxidized form (FAD) and the reduced form (FADH2). wikipedia.org In its fully oxidized form, FAD accepts two electrons and two protons to become FADH2. wikipedia.orgoroboros.at FADH2 is an energy-carrying molecule because, upon oxidation back to FAD, it regains aromaticity and releases energy. wikipedia.org FAD-dependent enzymes, known as flavoproteins, play roles in processes like the succinate (B1194679) dehydrogenase complex and the pyruvate (B1213749) dehydrogenase complex. wikipedia.orgfishersci.ca

Coenzyme A (CoA) in Acetyl Transfer and Fatty Acid Metabolism

Coenzyme A (CoA) is a crucial coenzyme that contains adenine and is notable for its central role in the synthesis and oxidation of fatty acids, as well as the oxidation of pyruvate in the citric acid cycle. wikipedia.orgnih.gov CoA functions as an acyl group carrier, reacting with carboxylic acids to form thioesters. wikipedia.org This allows it to assist in transferring fatty acids. wikipedia.org A molecule of coenzyme A carrying an acyl group is referred to as acyl-CoA. wikipedia.org In fatty acid metabolism, CoA is essential for the activation of fatty acids, a process that requires ATP and is catalyzed by acyl-CoA synthetases. nih.gov Acetyl-CoA, a derivative of CoA, is a key intermediate formed from the breakdown of carbohydrates and fatty acids and enters the citric acid cycle to generate ATP. nih.govwikipedia.org CoA and its derivatives participate in a significant percentage of enzyme reactions in cells and are involved in various physiological processes, including the biosynthesis and oxidation of fatty acids and pyruvate oxidation. imrpress.comnih.gov

S-Adenosylmethionine (SAM) in Methylation Processes

S-Adenosylmethionine (SAM), also known as AdoMet, is a ubiquitous and crucial co-substrate in cellular metabolism, primarily functioning as the major methyl group donor in a wide variety of biochemical reactions. wikipedia.orgcreative-proteomics.comelifesciences.org Synthesized from ATP and methionine by the enzyme methionine adenosyltransferase, SAM is essential for numerous anabolic reactions throughout the body, with the liver being a major site of its production and consumption. wikipedia.orgcreative-proteomics.com The transfer of a methyl group from SAM to a substrate is a fundamental reaction catalyzed by enzymes known as methyltransferases. wikipedia.orgcreative-proteomics.comgoogle.com This process converts SAM into S-adenosylhomocysteine (SAH). creative-proteomics.comgoogle.com The ratio of SAM to SAH is a critical indicator of cellular methylation capacity, as SAH acts as a potent inhibitor of methyltransferases. creative-proteomics.comnih.gov Maintaining a proper balance between SAM synthesis and SAH metabolism is therefore vital for regulating methylation processes and ensuring cellular homeostasis. creative-proteomics.com

SAM's role as a methyl donor is integral to several critical cellular processes, including the methylation of DNA, RNA, proteins, lipids, and secondary metabolites. wikipedia.orgcreative-proteomics.comresearchgate.net These methylation events have profound impacts on various cellular functions, ranging from gene expression regulation and epigenetic modifications to protein function and the biosynthesis of essential molecules like hormones and neurotransmitters. wikipedia.orgcreative-proteomics.comnih.govresearchgate.net

SAM-Dependent Methyltransferases and Substrate Modification

SAM-dependent methyltransferases constitute a large and diverse group of enzymes that catalyze the transfer of a methyl group from SAM to specific substrates. researchgate.netplos.orgnih.gov These enzymes are highly specific and can methylate various atomic targets within their substrates, including carbon, oxygen, nitrogen, and sulfur atoms. google.comresearchgate.netrsc.org The wide range of substrates modified by SAM-dependent methyltransferases underscores their broad importance in cellular biology.

Examples of substrates modified by SAM-dependent methyltransferases include:

Nucleic Acids: DNA and RNA methylation are critical epigenetic modifications that influence gene expression, genomic stability, and RNA processing and translation. wikipedia.orgcreative-proteomics.comresearchgate.net DNA methyltransferases, for instance, modify cytosine bases, primarily within CpG dinucleotides in mammals. researchgate.net RNA methylation affects RNA stability, splicing, and translation. creative-proteomics.com

Proteins: Protein methylation can alter protein function, localization, and interactions. wikipedia.orgcreative-proteomics.comresearchgate.net Histone methyltransferases, a specific class of SAM-dependent enzymes, modify lysine (B10760008) and arginine residues on histone proteins, playing a significant role in chromatin remodeling and gene transcription control. creative-proteomics.comwikipedia.org

Lipids and Small Molecules: SAM-dependent methyltransferases are also involved in the methylation of lipids, hormones, neurotransmitters, and a variety of secondary metabolites. wikipedia.orgresearchgate.netwikipedia.org These modifications can impact the activity, synthesis, and metabolism of these diverse molecules.

The mechanism of methyl transfer typically involves an SN2-like nucleophilic attack on the methyl group of SAM, with the methionine sulfur serving as the leaving group. nih.govwikipedia.org The structural diversity of SAM-dependent methyltransferases, particularly in their substrate-binding regions, allows them to accommodate a vast array of substrates. researchgate.net While the primary function of many SAM-dependent enzymes is methylation, some can catalyze other reactions, such as aminopropyl transfer, as seen in the biosynthesis of polyamines like spermidine (B129725) and spermine, where decarboxylated SAM (dc-SAM) serves as the donor. wikipedia.orgrsc.orgwikipedia.org

Cyclic Adenosine Monophosphate (cAMP) in Signal Transduction

Cyclic adenosine monophosphate (cAMP) is a pivotal second messenger molecule that plays fundamental roles in intracellular signal transduction in a wide variety of organisms, from bacteria to mammals. nih.govwikipedia.orgnih.govbiologyonline.commdpi.comhmdb.ca It was the first second messenger to be identified, a discovery that significantly advanced the understanding of how cells respond to extracellular signals. nih.govnih.govwikipedia.orgbmglabtech.com

cAMP as a Secondary Messenger in Intracellular Signaling

As a second messenger, cAMP mediates the intracellular effects of many hormones and neurotransmitters that cannot directly cross the plasma membrane. nih.govwikipedia.orgbiologyonline.comhmdb.cawikipedia.orgwikidoc.org Extracellular signals, often referred to as "first messengers," bind to cell surface receptors, typically G-protein coupled receptors (GPCRs). nih.govbmglabtech.comnumberanalytics.comfiveable.mewikipedia.org This binding event triggers a cascade that often involves the activation of adenylyl cyclase (AC), an enzyme located at the cell membrane. nih.govbiologyonline.comhmdb.cawikidoc.orgnumberanalytics.comfiveable.mekhanacademy.org AC catalyzes the conversion of adenosine triphosphate (ATP) into cAMP, a reaction that involves the removal of two phosphate groups and the formation of a cyclic structure linking the remaining phosphate to the sugar moiety. biologyonline.commdpi.comhmdb.cakhanacademy.org

The production of cAMP in response to a first messenger binding event serves to amplify the original signal within the cell. wikipedia.orgfiveable.me Once generated, cAMP diffuses within the cytoplasm and binds to specific intracellular effector proteins, thereby relaying and propagating the signal. nih.govwikipedia.orgnih.govhmdb.cawikipedia.orgbmglabtech.com The intracellular levels of cAMP are tightly regulated by the balance between the activity of AC, which synthesizes cAMP, and cyclic nucleotide phosphodiesterases (PDEs), which hydrolyze cAMP back to 5'-AMP, thus terminating the signal. nih.govnih.govbiologyonline.comwikidoc.orgfiveable.me

Regulatory Pathways and Cellular Responses Involving cAMP

The cAMP signaling pathway is involved in a vast array of cellular processes and physiological responses. The primary effectors of cAMP in mammalian cells are protein kinase A (PKA), exchange proteins activated by cAMP (EPACs), and cyclic nucleotide-gated (CNG) ion channels. nih.govnih.govhmdb.ca

Protein Kinase A (PKA): PKA is the best-understood target of cAMP. nih.gov In its inactive state, PKA exists as a tetrameric holoenzyme. wikidoc.org The binding of cAMP to the regulatory subunits of PKA causes their dissociation from the catalytic subunits, thereby activating the catalytic subunits. nih.govwikidoc.org Active PKA then phosphorylates a multitude of target proteins on serine or threonine residues, altering their activity and leading to diverse cellular outcomes. nih.govbiologyonline.comwikidoc.org PKA-mediated phosphorylation plays a key role in metabolic regulation (e.g., glucose and lipid metabolism), gene expression (by phosphorylating transcription factors like CREB), and other cellular functions. nih.govnih.govwikidoc.orgnumberanalytics.comnews-medical.net

EPACs: EPACs are guanine-nucleotide exchange factors that are also activated by direct binding of cAMP. nih.govnih.gov EPACs primarily function by activating small GTPases, which in turn regulate various cellular processes, including cell adhesion, cell-cell junction formation, and exocytosis.

Cyclic Nucleotide-Gated (CNG) Ion Channels: cAMP can directly bind to and regulate the activity of certain ion channels, such as HCN channels. nih.govwikipedia.orgnih.govhmdb.ca These channels are permeable to cations and play roles in regulating membrane potential in electrically excitable cells. nih.gov

The specific cellular response to cAMP signaling is highly dependent on the cell type and the particular set of PKA substrates, EPAC targets, and CNG channels present. wikidoc.orgkhanacademy.org cAMP signaling pathways interact with other intracellular signaling pathways, such as calcium signaling and MAPK pathways, allowing for the integration of multiple signals and the coordination of complex cellular responses. nih.govnumberanalytics.comnih.gov Dysregulation of cAMP signaling has been implicated in various disease states. nih.govmdpi.comwikipedia.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Adenine | 190 nih.govguidetopharmacology.orgfishersci.atmpg.de |

| S-Adenosylmethionine (SAM) | 34755 ctdbase.orguni.luwikidata.orgguidetopharmacology.org |

| Cyclic Adenosine Monophosphate (cAMP) | 6076 wikipedia.orgfishersci.comfishersci.ptguidetopharmacology.org |

Data Table: Key Components and Functions in cAMP Signaling

| Component | Role in cAMP Pathway |

| First Messenger | Extracellular signal (e.g., hormone, neurotransmitter) that binds to a receptor. wikipedia.org |

| G-Protein Coupled Receptor (GPCR) | Cell surface receptor that binds the first messenger and activates G proteins. nih.govnumberanalytics.comfiveable.mewikipedia.org |

| Adenylyl Cyclase (AC) | Enzyme that synthesizes cAMP from ATP upon activation by G proteins. nih.govbiologyonline.comhmdb.cawikidoc.orgnumberanalytics.comfiveable.mekhanacademy.org |

| Cyclic AMP (cAMP) | Second messenger that diffuses intracellularly and binds effector proteins. nih.govwikipedia.orgnih.govbiologyonline.commdpi.comhmdb.cawikipedia.orgwikidoc.org |

| Protein Kinase A (PKA) | Primary effector of cAMP; phosphorylates target proteins to mediate cellular responses. nih.govnih.govwikidoc.orgnews-medical.net |

| Phosphodiesterases (PDEs) | Enzymes that hydrolyze cAMP to 5'-AMP, terminating the signal. nih.govnih.govbiologyonline.comwikidoc.orgfiveable.me |

| EPACs | cAMP-activated guanine-nucleotide exchange factors that regulate small GTPases. nih.govnih.gov |

| CNG Ion Channels | Ion channels directly regulated by cAMP binding. nih.govwikipedia.orgnih.govhmdb.ca |

Molecular Interactions and Recognition of Adenine by Proteins

Principles of Protein-Adenine Binding

Protein-adenine binding is driven by a variety of interactions that ensure both affinity and specificity. These principles involve the chemical nature of adenine (B156593) and the complementary properties of the protein binding site. pnas.orgpnas.org Adenine's planar structure and the distribution of hydrogen bond donors and acceptors across its different edges are key features recognized by proteins. pnas.orgwikipedia.org

Physicochemical Patterns of Protein-Adenine Interactions

Physicochemical interactions between proteins and adenine encompass hydrogen bonding, electrostatic interactions, aromatic stacking, and van der Waals forces. pnas.orgpnas.orgresearchgate.net While hydrogen bonding provides specificity, other interactions, particularly aromatic and nonpolar contacts, contribute significantly to binding affinity and geometric complementarity. pnas.orgresearchgate.net Studies have characterized these patterns across a large set of adenine-binding proteins, revealing a comprehensive catalog of such interactions. pnas.org

Hydrogen Bonding Motifs in Adenine Recognition (Watson-Crick, Hoogsteen, Sugar Edges)

Adenine possesses three edges capable of forming hydrogen bonds: the Watson-Crick edge, the Hoogsteen edge, and the sugar edge. pnas.orgwikipedia.org Traditionally, the Watson-Crick edge was primarily reported to be involved in protein binding, utilizing the N1 and N6 atoms. pnas.orgresearchgate.net However, more recent studies with larger datasets indicate that all of adenine's hydrogen bond donors and acceptors can be utilized for protein binding, suggesting that the Hoogsteen and sugar edges also participate in molecular recognition. pnas.orgnih.govnih.gov

Proteins often employ complementary hydrogen bonding motifs to recognize these edges. For instance, the Watson-Crick, Hoogsteen, and sugar edges of adenine, which have a donor-acceptor-donor (DAD) pattern, can be recognized by protein motifs with a complementary acceptor-donor-acceptor (ADA) pattern, forming distinct hydrogen bonds, including conventional N-H...O and N-H...N bonds, and weaker C-H...O bonds. nih.gov

Role of Specific Amino Acid Residues and Protein Binding Themes

Specific amino acid residues within the protein binding site play crucial roles in recognizing and binding adenine. These residues can interact with adenine through their side chains or the protein backbone. pnas.orgoup.comcancer.gov For example, aspartate (Asp) and glutamate (B1630785) (Glu), despite their negative charge, can participate in base readout, although they show a strong preference for cytosine over adenine in some contexts. pnas.org Asparagine (Asn) and glutamine (Gln) are frequently found in the major groove and show a preference for interacting with adenine through hydrogen bonding. pnas.orgoup.com

Recurring protein segments, referred to as "themes," are suggested to be evolutionary building blocks involved in adenine binding. pnas.orgnih.gov These themes, consisting of short amino acid segments, can be engaged in adenine binding, and their presence in a protein's sequence may indicate its function. pnas.orgnih.gov Previously documented adenine-binding motifs along the Watson-Crick edge include the "direct motif," "reverse motif," and "Asp motif," which involve interactions with adenine's N1 and N6 groups. pnas.orgresearchgate.net

Evolutionary Trajectories of Adenine Binding Sites in Proteins

The evolution of protein-adenine binding is a complex process that has likely involved multiple independent emergence events. pnas.orgnih.govnih.gov Studying how proteins bind ancient fragments like adenine can provide insights into the emergence and evolution of molecular recognition. pnas.orgnih.govnih.gov Analysis of physicochemical adenine-binding patterns across diverse proteins and linking them to their evolutionary origins reveals complex relationships between sequence, structure, and function within adenine-binding sites. pnas.orgresearchgate.net The recurrence of specific amino acid themes in adenine binding sites across different proteins suggests that these themes have been utilized repeatedly during evolution to bind adenine-containing ligands. pnas.orgnih.govpnas.org

The evolutionary trajectories can involve the tuning of conformational flexibility in protein interaction domains. uoregon.edu For instance, the transition from an enzyme ancestor to a protein interaction domain family involved changes in flexibility that allowed for the binding of protein ligands, even when the ancestral enzyme had a latent binding site. uoregon.edu Evolutionary changes in binding partners, such as variations in rRNA, can also drive fold switching in proteins while retaining specificity for their molecular partner. oup.com

Mechanisms of Molecular Discrimination between Adenine and Other Purines by Proteins

Proteins must be able to distinguish between similar molecules to ensure proper cellular function. oup.com Molecular discrimination between adenine and other purines, such as guanine (B1146940), is achieved through specific recognition mechanisms. oup.comoup.com While adenine and guanine are both purines with similar shapes, they have distinct hydrogen bond donor and acceptor abilities. oup.com

Proteins can differentiate between adenine and guanine based on the size and shape of the binding pocket and steric exclusion. oup.com For example, the exocyclic amino group of guanine at the N2 position can cause steric clashes with contacts made in an adenine binding pocket, thereby discriminating against guanine binding. oup.com In addition to steric exclusion, specific hydrogen bonding patterns contribute significantly to discrimination. oup.com The protein environments around adenine and guanine binding sites are significantly different in terms of the propensity of amino acid residues to be in the binding site and their propensity to form hydrogen bonds. oup.comnih.gov For instance, while adenine exposes an amino group in the major groove, acidic residues like Asp and Glu show a strong preference for cytosine over adenine due to factors including electrostatic repulsion with the N7 atom of adenine's imidazole (B134444) ring and the tendency of purine-purine dinucleotides to adopt conformations that disfavor interaction with negatively charged residues. pnas.org

Specific amino acid interactions contribute to this discrimination. A conserved lysine (B10760008) position in RNA recognition motifs (RRMs), for example, can orient the purine (B94841) to allow stereochemical discrimination between adenine and guanine based on the 6-position. cancer.gov

Spectroscopic Investigations of Protein-Adenine Interactions

Spectroscopic techniques provide valuable tools for investigating protein-adenine interactions and the conformational changes that occur upon binding. Techniques such as fluorescence and phosphorescence spectroscopy can be used to study the spectral properties of co-systems involving proteins and adenine or adenine derivatives. aip.orgresearchgate.netaip.org Changes in the fluorescence and phosphorescence spectra upon variation of protein and ligand concentrations can indicate binding interactions. aip.orgresearchgate.net

Circular dichroism (CD) spectroscopy is another method used to investigate the secondary structure and interactions of biomolecules, including DNA-protein interactions. jove.com CD spectroscopy can monitor conformational changes in both the nucleic acid and the protein upon binding. jove.com It can also be used to assess the affinity and sequence specificity of protein binding to DNA containing adenine. jove.com Raman spectroscopy has also been utilized to investigate chemical interactions in protein-ligand binding and can provide chemical information about the protein receptor. spectroscopyonline.com

Data Table: Adenine Binding Motifs and Interacting Residues

| Motif Type (Watson-Crick Edge) | Interacting Adenine Atoms | Interacting Protein Features | Example Amino Acid Residues |

| Direct Motif | N1, N6 | Protein backbone (carbonyl and amide groups) | Not specified as side-chain dependent pnas.orgresearchgate.net |

| Reverse Motif | N1, N6 | Protein backbone (carbonyl and amide groups) | Not specified as side-chain dependent pnas.orgresearchgate.net |

| Asp Motif | N6 | Aspartate side chain | Asp pnas.orgresearchgate.net |

Data Table: Hydrogen Bonding Edges of Adenine and Recognition Motifs

| Adenine Edge | Hydrogen Bonding Pattern (DAD) | Complementary Protein Motif Pattern (ADA) | Example Interactions |

| Watson-Crick | Donor-Acceptor-Donor | Acceptor-Donor-Acceptor | N-H...O, N-H...N, C-H...O nih.gov |

| Hoogsteen | Donor-Acceptor-Donor | Acceptor-Donor-Acceptor | N-H...O, N-H...N, C-H...O nih.gov |

| Sugar | Donor-Acceptor-Donor | Acceptor-Donor-Acceptor | N-H...O, N-H...N, C-H...O nih.gov |

Adenine and the Origin of Life Research Prebiotic Chemistry

Abiotic Synthesis Mechanisms of Adenine (B156593) on Early Earth

The abiotic synthesis of organic molecules, including nucleobases like adenine, from simpler inorganic precursors is a cornerstone of origin of life research. Scientists hypothesize that the conditions on primitive Earth could have facilitated such chemical reactions, leading to the formation of the building blocks necessary for life.

Formation from Simple Precursors (e.g., Hydrogen Cyanide, Cyanamide (B42294), Carbodiimide)

A significant breakthrough in prebiotic chemistry was the demonstration of adenine synthesis from simple molecules. Hydrogen cyanide (HCN) has long been considered a key precursor for nitrogenous bases due to its simple structure and potential abundance on early Earth. The abiotic synthesis of adenine from an aqueous solution of ammonia (B1221849) and HCN was first reported by Joan Oró and colleagues in 1960. pnas.orgcatalannews.comnih.govnih.govwikipedia.orgpnas.org This discovery showed that adenine, a constituent of DNA, RNA, and many coenzymes, could form nonenzymatically from simple starting materials under simulated primitive Earth conditions. pnas.orgnih.govpnas.orgtandfonline.com Adenine is the pentamer of HCN, meaning it is formed from five HCN molecules. pnas.orgnih.govpnas.orgtandfonline.com

While the polymerization of HCN under various conditions has been repeatedly shown to produce adenine, the detailed mechanistic steps have been a subject of ongoing research. pnas.orgnih.gov Proposed pathways involve the sequential addition of HCN molecules, forming intermediates such as dimers, trimers, and tetramers before finally yielding adenine. tandfonline.com Computational studies using density functional theory have explored potential energy surfaces and activation energies for these reactions, suggesting that H₂O- or NH₃-catalyzed pathways might have been more favorable on primitive Earth than uncatalyzed alternatives. pnas.orgnih.govtandfonline.com

Other simple nitrogen-containing molecules, such as cyanamide (NH₂CN) and its isomer carbodiimide (B86325) (HNCNH), are also considered key prebiotic molecules that could potentially form adenine through a series of reactions. researchgate.netarxiv.orgastrobiology.comresearchgate.netoup.com These molecules may have formed through surface chemistry on grains in interstellar space and then been released into the gas phase. researchgate.netarxiv.orgastrobiology.com

Experimental Simulations of Primitive Earth Conditions

Numerous experiments have been conducted to simulate the conditions thought to be present on early Earth and investigate the abiotic synthesis of biomolecules. The classic Miller-Urey experiment, which demonstrated the synthesis of amino acids from a reducing atmosphere and electrical discharges, paved the way for further research into prebiotic synthesis. wikipedia.orgmdpi.com Inspired by this, experiments involving the refluxing of ammonium (B1175870) cyanide in aqueous solution led to the discovery of adenine formation through cyanide polymerization. nih.gov

Experimental simulations have explored various conditions, including different concentrations of precursors, temperatures, and the presence of catalysts or energy sources. For example, adenine has been detected from dilute solutions of ammoniacal HCN frozen for extended periods at low temperatures, simulating conditions potentially found on icy moons. pnas.org Experiments have also investigated the interaction between adenine and mineral surfaces, such as montmorillonite (B579905) clays, under conditions relevant to primitive oceans, examining adsorption capacities at different temperatures. cambridge.org These simulations provide insights into the plausible chemical pathways and environments that could have supported the formation and accumulation of adenine on early Earth.

Extraterrestrial Origin Hypotheses for Adenine

An alternative or complementary hypothesis to in-situ abiotic synthesis on Earth is the delivery of prebiotic molecules, including adenine, from extraterrestrial sources. Evidence supporting this idea comes from the analysis of meteorites.

Scientists have discovered that fundamental building blocks of life, such as adenine and guanine (B1146940), can form in outer space and be transported to Earth via meteorites. nasa.govskyandtelescope.orgcsmonitor.comnhm.ac.uk Analysis of carbon-rich meteorites, including those collected from Antarctica and Australia, has revealed the presence of adenine in multiple samples. nasa.govcsmonitor.com Crucially, the detection of exotic molecules (nucleobase analogues) that are rare on Earth alongside the common nucleobases provides strong evidence that these compounds have an extraterrestrial origin rather than being solely due to terrestrial contamination after the meteorite's impact. nasa.govcsmonitor.comnhm.ac.ukutmb.edu

The discovery of adenine and other nucleobases in meteorites supports the theory that a supply of pre-made organic molecules from meteorites or comets could have contributed to the pool of building blocks available on early Earth, potentially kick-starting or accelerating the emergence of life. nasa.govnhm.ac.ukutmb.edu Experiments simulating conditions on asteroids or comets, such as UV irradiation of interstellar ice analogues, have also shown the formation of amino acids, further supporting the potential for extraterrestrial prebiotic chemistry. cecam.org

Implications of Adenine's Abiotic Synthesis for Early Biochemical Evolution

The abiotic synthesis of adenine, whether on early Earth or through extraterrestrial delivery, has profound implications for understanding early biochemical evolution. As a fundamental component of nucleic acids (DNA and RNA) and energy currency molecules like ATP, the availability of adenine would have been a crucial step towards the development of complex biochemical systems.

The formation of adenine from simple, plausible prebiotic precursors like HCN demonstrates that key components of modern life could have arisen from non-biological processes under early Earth conditions. pnas.orgnih.govnih.govwikipedia.orgpnas.orgnih.gov This lends support to the concept of chemical evolution, where increasingly complex organic molecules were formed through natural processes before the emergence of the first life forms. pnas.org

The presence of adenine in meteorites suggests that the building blocks of life may have been widely available in the early solar system and delivered to Earth, potentially increasing the initial inventory of prebiotic molecules. nasa.govskyandtelescope.orgcsmonitor.comnhm.ac.ukutmb.edu This influx of extraterrestrial organic matter could have played a significant role in the transition from prebiotic chemistry to the origins of biology.

However, the incorporation of abiotically synthesized adenine into functional early replicators presents challenges. Adenine synthesis from HCN typically requires relatively high concentrations of HCN, which may have been localized on early Earth. nih.gov Furthermore, adenine is susceptible to degradation through hydrolysis and reactions with other molecules, which could limit its accumulation over geological timescales. nih.gov Despite these challenges, the demonstrated abiotic formation and extraterrestrial presence of adenine underscore its significance as a key molecule in the puzzle of how life began. Its availability would have been a prerequisite for the formation of early genetic material and the subsequent evolution of biochemical pathways.

Genetic and Epigenetic Roles of Adenine Beyond Canonical Base Pairing

Adenine (B156593) Methylation (m6A) in Prokaryotic Gene Regulation and Epigenetics

N6-methyladenine (m6A) is a prevalent DNA modification in prokaryotes, acting as an epigenetic mark that influences various cellular processes. nih.govnih.gov Unlike in eukaryotes where 5-methylcytosine (B146107) (m5C) is the most studied DNA methylation, bacteria exhibit a richer system including m6A and N4-methylcytosine (m4C). biorxiv.orgnih.gov

Mechanisms of m6A Methylation and Demethylation

In prokaryotes, m6A methylation is primarily catalyzed by specific DNA adenine methyltransferases (MTases). These enzymes typically utilize S-adenosyl-L-methionine (SAM) as the methyl donor, transferring a methyl group to the N6 position of the adenine ring. nih.govthegreerlab.com A well-characterized example is the Dam (DNA adenine methylase) enzyme found in Escherichia coli and other Gammaproteobacteria, which methylates adenine within the 5'-GATC-3' sequence motif. biorxiv.orgresearchgate.netwikipedia.orgneb.com Another example is the CcrM methyltransferase, which methylates adenines during the cell cycle. researchgate.net Some bacterial methyltransferases, like DnmA in Bacillus subtilis, target non-palindromic recognition sites. oup.com

The removal of the m6A modification can occur through demethylation processes. One known mechanism involves Fe(II)- and α-ketoglutarate-dependent dioxygenases belonging to the AlkB family. thegreerlab.com These enzymes can oxidatively demethylate the modified adenine. wikipedia.org Another proposed pathway involves the conversion of 6mA into hypoxanthine (B114508) by a 6mA deaminase, followed by base excision repair. thegreerlab.com

Genomic Distribution and Specificity of Methylation Sites

The genomic distribution of m6A methylation in prokaryotes is site-specific, dictated by the recognition sequences of the methyltransferase enzymes. For instance, the Dam methylase specifically targets GATC motifs. biorxiv.orgresearchgate.netwikipedia.orgneb.com In Serratia marcescens, GATC motifs are the main targets for m6A methylation, with a high percentage of adenines within these sites being methylated. biorxiv.orgtandfonline.com Studies in S. marcescens have identified GATC as a cognate motif for Dam. biorxiv.orgtandfonline.com Other bacteria may have different recognition motifs for m6A methylation, such as the GACG(m6A)G site in Bacillus subtilis recognized by DnmA. oup.com While some studies suggest m6A in bacterial mRNA might be at a low level and randomly introduced without a clear enzymatic recognition mechanism, DNA adenine methylation clearly exhibits site specificity based on the methylase. nih.gov

Data on m6A site distribution can be represented in tables detailing the percentage of methylated adenines within specific motifs across different bacterial strains or conditions. For example, in S. marcescens, a high percentage of GATC adenines were detected as m6A. tandfonline.com

Influence on Gene Expression and Phenotypic Adaptation

DNA adenine methylation in prokaryotes plays diverse roles, including protection against foreign DNA, regulation of DNA replication timing, and modulation of gene expression. nih.govbiorxiv.orgresearchgate.netmdpi.com The genomic distribution of m6A, particularly in motifs like GATC, has been linked to the regulation of gene expression in species like S. marcescens. biorxiv.orgnih.govtandfonline.com Methylation can influence the binding of DNA-binding proteins, either directly through steric hindrance or by altering DNA topology, thereby contributing to epigenetic regulation. researchgate.net

Research suggests that both genetic changes and adenine methylation can contribute to phenotypic adaptation in bacteria. biorxiv.orgnih.gov Studies involving experimental evolution of S. marcescens in different temperatures showed that evolved strains, even when genetically similar, exhibited many polymorphic m6A epiloci. biorxiv.orgnih.gov While a strong genetic control of methylation changes was not observed in this study, both genetic and epigenetic variants were associated with certain phenotypic traits. biorxiv.orgnih.gov This indicates the potential for adenine methylation to influence adaptive processes, although the stability of environmentally-induced epigenetic changes may be labile. biorxiv.orgnih.gov

Adenine in Advanced Genome Editing Technologies

Adenine's chemical structure makes it a target for precise modification in advanced genome editing techniques, particularly Adenine Base Editors (ABEs).

Development and Mechanism of Adenine Base Editors (ABEs)

Adenine Base Editors (ABEs) are a class of genome editing tools designed to introduce precise single-nucleotide changes in DNA without creating double-strand breaks. crisprmedicinenews.comfrontlinegenomics.combiorxiv.orgcrisprmedicinenews.comtrilinkbiotech.comamericanpharmaceuticalreview.comnih.govfrontiersin.org Developed as an alternative to traditional CRISPR-Cas9 which relies on double-strand breaks and potentially error-prone repair, ABEs directly convert one DNA base to another at a targeted site. frontlinegenomics.combiorxiv.orgcrisprmedicinenews.comtrilinkbiotech.com

ABEs are typically engineered as fusion proteins. crisprmedicinenews.com A key component is a catalytically impaired form of the Cas9 enzyme, known as nickase Cas9 (nCas9), or a deactivated Cas9 (dCas9). frontlinegenomics.combiorxiv.orgcrisprmedicinenews.comtrilinkbiotech.comfrontiersin.org This modified Cas9 is guided to a specific genomic target site by a single-guide RNA (sgRNA). biorxiv.orgcrisprmedicinenews.comfrontiersin.org Fused to the Cas9 variant is an adenine deaminase enzyme, often an engineered version of a transfer RNA adenosine (B11128) deaminase (TadA). crisprmedicinenews.combiorxiv.orgtrilinkbiotech.comfrontiersin.orgfrontiersin.orgresearchgate.net While naturally occurring adenine deaminases typically modify RNA, engineered versions in ABEs are capable of editing DNA. crisprmedicinenews.comfrontiersin.orgfrontiersin.orgresearchgate.net

The mechanism of ABEs involves the Cas9-sgRNA complex binding to the target DNA, forming an R-loop structure that exposes a single-stranded DNA (ssDNA) region. crisprmedicinenews.comresearchgate.net The adenine deaminase component then acts on an adenine within this exposed ssDNA bubble, catalyzing its deamination to inosine (B1671953). crisprmedicinenews.combiorxiv.orgnih.govfrontiersin.orgfrontiersin.orgresearchgate.net Inosine is subsequently read as guanine (B1146940) by the cellular DNA repair or replication machinery. crisprmedicinenews.combiorxiv.orgnih.govfrontiersin.orgfrontiersin.orgresearchgate.net

Targeted DNA Modifications via A-T to G-C Conversions

The deamination of adenine to inosine by ABEs ultimately leads to a targeted A-T to G-C base pair conversion in the DNA. crisprmedicinenews.comfrontlinegenomics.combiorxiv.orgcrisprmedicinenews.comamericanpharmaceuticalreview.comnih.govfrontiersin.orgfrontiersin.org This precise conversion capability is a significant advantage of ABE technology, allowing for the correction of point mutations that involve A-T to G-C transitions. frontlinegenomics.combiorxiv.orgcrisprmedicinenews.comamericanpharmaceuticalreview.comnih.govfrontiersin.org

ABEs are particularly valuable because a substantial proportion of pathogenic point mutations associated with human genetic diseases are theoretically correctable by A-T to G-C conversions. crisprmedicinenews.comcrisprmedicinenews.comamericanpharmaceuticalreview.comnih.govfrontiersin.org While cytosine base editors (CBEs) mediate C-G to T-A conversions, ABEs address the complementary set of transition mutations. crisprmedicinenews.comfrontlinegenomics.comcrisprmedicinenews.comamericanpharmaceuticalreview.comnih.govfrontiersin.org The ability to induce these specific changes without generating double-strand breaks reduces the risk of insertions and deletions (indels) and other unintended mutations, contributing to the precision of base editing. frontlinegenomics.combiorxiv.orgcrisprmedicinenews.comtrilinkbiotech.comfrontiersin.org Ongoing research aims to improve ABE efficiency and specificity, including the development of new variants with improved editing capabilities and reduced off-target effects. crisprmedicinenews.combiorxiv.orgcrisprmedicinenews.comamericanpharmaceuticalreview.comresearchgate.net

Research into Spontaneous Adenine Mutations and Transitions

Spontaneous mutations are a fundamental aspect of genome evolution and stability. Adenine, one of the four canonical DNA bases, is susceptible to spontaneous alterations that can lead to mutations, particularly transitions. A primary spontaneous modification of adenine is deamination, which converts adenine (A) to hypoxanthine (Hx). pnas.orgnih.govfrontiersin.org Hypoxanthine is an uncommon base that, during DNA replication, preferentially pairs with cytosine (C) instead of thymine (B56734) (T), the usual partner of adenine. nih.govpearson.com This mispairing can result in an A:T to G:C transition mutation in subsequent rounds of replication if the hypoxanthine lesion is not repaired. pnas.orgnih.govfrontiersin.orgpearson.com

Research into the mechanisms of spontaneous adenine deamination has explored various chemical pathways. Studies using theoretical methods, such as Density Functional Theory (DFT) and steered molecular dynamics (SMD) simulations, have investigated the deamination reaction of adenine under different conditions, including in the presence of water molecules and hydroxide (B78521) ions. researchgate.netfrontiersin.orgresearchgate.net These studies aim to determine the activation energy barriers and reaction rates for adenine deamination, providing insights into its spontaneity. While some pathways initiated by deprotonation at the amino group by OH⁻ show high activation barriers, other mechanisms involving water molecules, such as the reaction with three water molecules, appear more plausible with lower activation energies. researchgate.netresearchgate.net The hydrolytic deamination of adenine typically involves the formation of a tetrahedral intermediate followed by dissociation to products. researchgate.netfrontiersin.org

Cellular repair mechanisms, particularly the base excision repair (BER) pathway, are crucial for counteracting the effects of spontaneous adenine deamination. frontiersin.orgpearson.com Enzymes like DNA glycosylases, such as 3-methyladenine (B1666300) DNA glycosylase II (AlkA) and certain Family V uracil (B121893) DNA glycosylases, can recognize and remove hypoxanthine from DNA, initiating the repair process. nih.govfrontiersin.org Endonucleases, such as Endonuclease V (EndoV) and Endonuclease Q (EndoQ), also play a role in repairing hypoxanthine-containing DNA by cleaving the phosphodiester backbone, thus facilitating the removal of the damaged base and subsequent repair synthesis. pnas.orgfrontiersin.orgnih.gov The efficiency of these repair systems is critical in preventing the accumulation of A:T to G:C transitions caused by spontaneous adenine deamination.

Research has also explored the role of tautomeric shifts in spontaneous mutations. While the canonical amino-keto forms of DNA bases are dominant, rare imino-enol tautomers can form spontaneously. libretexts.orgrsc.org If these rare tautomers exist during DNA replication, they can lead to mispairing (e.g., adenine in its imino tautomer pairing with cytosine) and subsequent mutations. libretexts.org Theoretical studies have investigated the energy landscape and stability of tautomeric forms of adenine-thymine base pairs, particularly during processes like DNA strand separation, which might influence the likelihood of tautomerization and its contribution to spontaneous mutagenesis. rsc.orgacs.org

Studies on spontaneous mutation spectra in organisms like Escherichia coli have provided experimental data on the types and frequencies of spontaneous mutations, including transitions. pnas.org These studies, often using mismatch repair-deficient strains to reveal replication errors, show that base substitutions, including A:T to G:C transitions, are a significant component of spontaneous mutations. pnas.org

The following table summarizes key aspects of spontaneous adenine mutations and transitions discussed in the research:

| Process | Outcome | Consequence if Unrepaired | Repair Pathway(s) Involved |

| Spontaneous Deamination of Adenine (A) | Formation of Hypoxanthine (Hx) pnas.orgnih.govfrontiersin.org | Hx pairs with Cytosine (C) during replication nih.govpearson.com | Base Excision Repair (BER) frontiersin.orgpearson.com |

| Replication past Hypoxanthine (Hx) lesion | Incorporation of Cytosine (C) opposite Hx nih.govpearson.com | A:T to G:C Transition Mutation pnas.orgnih.govfrontiersin.orgnih.gov | Base Excision Repair (BER), Alternative Excision Repair (AER) frontiersin.orgpearson.com |

| Tautomeric Shift of Adenine | Formation of rare Imino Tautomer libretexts.orgrsc.org | Imino Adenine can mispair with Cytosine libretexts.org | Not explicitly detailed in search results for adenine tautomers, but likely involves mismatch repair if misincorporation occurs. |

Research continues to explore the intricate mechanisms of spontaneous adenine mutations and the cellular defense systems that mitigate their impact on genomic integrity.

Synthetic Biology Applications and Adenine Analogues Research

Engineering of Adenine (B156593) Metabolic Pathways in Microbial Systems

Metabolic engineering, a core discipline within synthetic biology, aims to optimize cellular processes for enhanced production of desired compounds or improved cellular performance. researchgate.netmdpi.com This often involves manipulating existing metabolic pathways or introducing new ones into host organisms like bacteria and yeast. shikifactory100.eumdpi.com Adenine metabolic pathways, involved in the synthesis and utilization of adenine-containing molecules such as ATP, NAD, and FAD, are targets for such engineering efforts. nih.govmdpi.com

Metabolic Engineering for Enhanced Production of Bioactive Molecules

Microbial cell factories are increasingly used for the sustainable production of high-value chemicals and bioactive molecules. shikifactory100.eu Metabolic engineering strategies are employed to enhance the supply of precursors and optimize the activity of enzymes within biosynthetic pathways. mdpi.commdpi.com For instance, engineering the synthesis and regeneration of cofactors like flavin adenine dinucleotide (FAD) in Escherichia coli has been explored to improve the production of α-keto acids. nih.govresearchgate.net Overexpression and fine-tuning of genes involved in FAD synthesis, such as ribH, ribC, and ribF, have shown significant increases in product titers. nih.govresearchgate.net Similarly, optimizing the regeneration rate of cofactors like FADH2/FAD through the overexpression of enzymes like formate (B1220265) dehydrogenase (FDH) and NADH oxidase (NOX) can further enhance production efficiency. nih.gov

Design of Synthetic Genetic Circuits Incorporating Adenine Metabolites

Synthetic genetic circuits are designed to control cellular behavior and metabolic flux. These circuits often incorporate components that respond to or utilize cellular metabolites, including adenine metabolites. For example, biosensors that detect and monitor intracellular levels of NADPH (a derivative of NADP+, which contains adenine) have been developed. mdpi.com These biosensors can be used in metabolic engineering to dynamically regulate metabolic pathways in real-time, helping to maintain the balance of cofactors like NADPH/NADP+ and improve the coordination of cell growth and product synthesis. mdpi.com Furthermore, synthetic biology toolkits exploiting technologies like CRISPR-Cas have been developed for precise genome engineering in bacteria, including adenine base editors (ABEs) that catalyze A→G (or T→C) conversions, enabling targeted single-nucleotide modifications for applications such as introducing or reverting premature stop codons to inactivate or restore gene function. biorxiv.orgoup.com

Design and Synthesis of Adenine Analogues and Derivatives

The adenine scaffold is a privileged structure in medicinal chemistry due to its involvement in crucial biological processes. academie-sciences.fracademie-sciences.fr This has driven extensive research into the design and synthesis of adenine analogues and derivatives with modified structures to achieve desired biological activities. academie-sciences.fracademie-sciences.fr These modifications can lead to compounds with altered binding affinities, increased stability, or novel functions. academie-sciences.fr

Structure-Activity Relationship (SAR) Studies of Adenine Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the adenine scaffold affect their interaction with biological targets, such as enzymes or receptors. academie-sciences.fracademie-sciences.fracs.org These studies involve synthesizing a series of adenine derivatives with systematic structural changes and evaluating their biological activity. acs.orgnih.gov For instance, SAR studies of adenine and deazaadenine derivatives as ligands for adenine receptors have revealed that substitutions at the 8-position (with basic residues) or the 9-position (with polar substituents) can significantly impact binding affinity. acs.orgnih.gov Similarly, modifications at the C-2, C-6, and N-9 positions of the purine (B94841) nucleus have been shown to affect the potency and selectivity of adenine-based compounds for adenosine (B11128) receptors. mdpi.com SAR analysis of 2-arylalkynyl-adenine derivatives has provided insights into the structural requirements for potent and selective human A3 adenosine receptor antagonists. nih.govacs.org

Development of Pharmacological Probes and Enzyme Inhibitors based on Adenine Scaffold

The adenine scaffold serves as a foundation for developing pharmacological probes and enzyme inhibitors. academie-sciences.fracademie-sciences.fr By designing analogues that mimic endogenous adenine-containing molecules or transition states of enzymatic reactions, researchers can create compounds that bind to specific protein targets and modulate their activity. academie-sciences.frnih.gov For example, adenine-based inhibitors targeting kinases and methyltransferases are used in cancer treatment. academie-sciences.fracademie-sciences.fr Adenosine analogues that inhibit DNA/RNA synthesis are employed as antiviral and anticancer agents. academie-sciences.fracademie-sciences.fr NAD analogues are being investigated as inhibitors of NADK in the context of bacterial infections. academie-sciences.fracademie-sciences.fr The design of transition-state analogues based on adenine metabolites has led to potential therapeutic agents for various diseases. nih.gov The adenine core scaffold is frequently found in inhibitors that target the ATP-binding domains of enzymes like bacterial histidine kinases, and SAR studies help identify modifications that enhance potency and selectivity. nih.gov

Research into Fluorescent Adenine Mimics for Nucleic Acid Probing

Fluorescent adenine mimics are valuable tools for studying the structure, dynamics, and interactions of nucleic acids. rsc.orgcambridge.orgnih.gov These analogues are designed to be incorporated into DNA or RNA sequences, where their fluorescence properties can report on their local environment. rsc.orgnih.gov Examples include 2-aminopurine (B61359) (2-AP) and 6-methyladenine (B55543) (6MAP), which are sensitive to base stacking interactions and can be used to probe changes in DNA helical structure. cambridge.orgacs.orgacs.org Pentacyclic adenine (pA) is another fluorescent adenine analogue that pairs selectively with thymine (B56734) and exhibits exceptional brightness, making it useful for Förster Resonance Energy Transfer (FRET) measurements to determine distances and orientations within nucleic acids. rsc.org Adenine-coumarin derivatives have been designed as small molecule fluorescent probes for imaging nucleic acids in cellular compartments like mitochondria and nucleoli. nih.govresearchgate.net Second-generation fluorescent quadracyclic adenine analogues have been developed as environment-responsive probes with enhanced brightness, useful for investigating DNA structural changes and interactions. researchgate.netchalmers.se

Adenine in Biomaterial and Biosensor Development

Adenine, a fundamental nucleobase found in DNA and RNA, plays an increasingly significant role in the development of advanced biomaterials and biosensors. Its unique chemical structure, including its hydrogen bonding capabilities and aromatic ring system, makes it a versatile building block for creating functional materials with tailored properties. Research in this area leverages adenine's molecular recognition properties and its ability to self-assemble to construct novel nanoscale architectures and sensing platforms.

The integration of adenine into biomaterials can enhance their interaction with biological systems and provide specific functionalities. For instance, adenine-containing polymers have been explored for applications requiring specific binding or recognition events. The use of adenine in biosensors often relies on its electrochemical properties or its ability to form stable interactions with target molecules, enabling the detection of various substances.

A study on developing an acrylamide (B121943) biosensor utilized purine bases, including adenine, through computational and electrochemical methods. The interaction of double-stranded DNA with purine bases showed a low Gibbs binding free energy, suggesting stable interactions. Electrochemical analysis of adenine using a boron-doped diamond electrode revealed an irreversible oxidation peak, the current of which decreased linearly with increasing acrylamide concentration due to adduct formation between adenine and acrylamide. scilit.comoup.comoup.comresearchgate.net This demonstrates adenine's utility as a biomarker in electrochemical sensing platforms.

Self-Assembly of Adenine Molecules on Surfaces for Nanostructure Fabrication